

Fostriecin Sodium: Application Notes and Protocols for Preclinical Animal Studies

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Compound of Interest

Compound Name: *Fostriecin Sodium*

Cat. No.: *B1662593*

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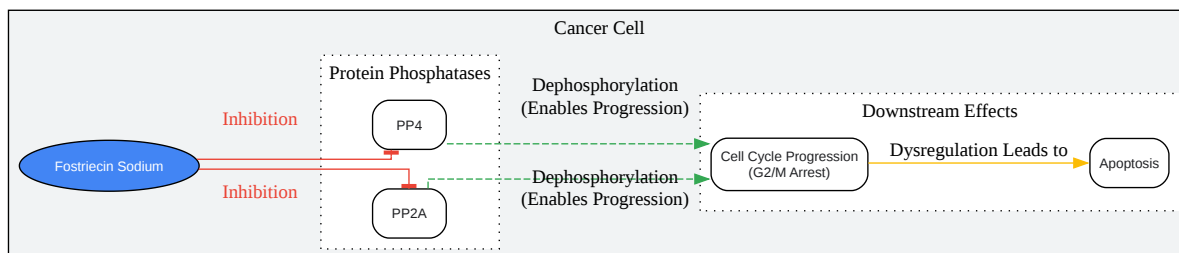
For Researchers, Scientists, and Drug Development Professionals

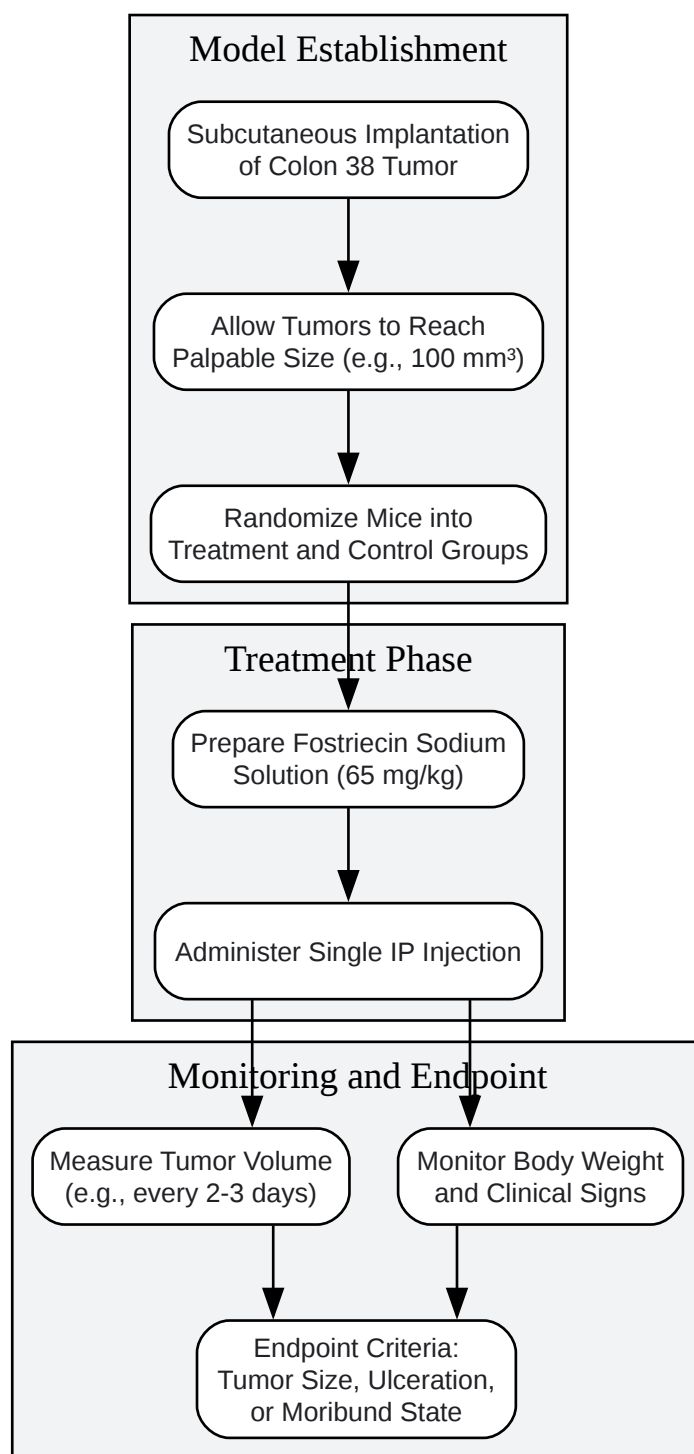
Introduction

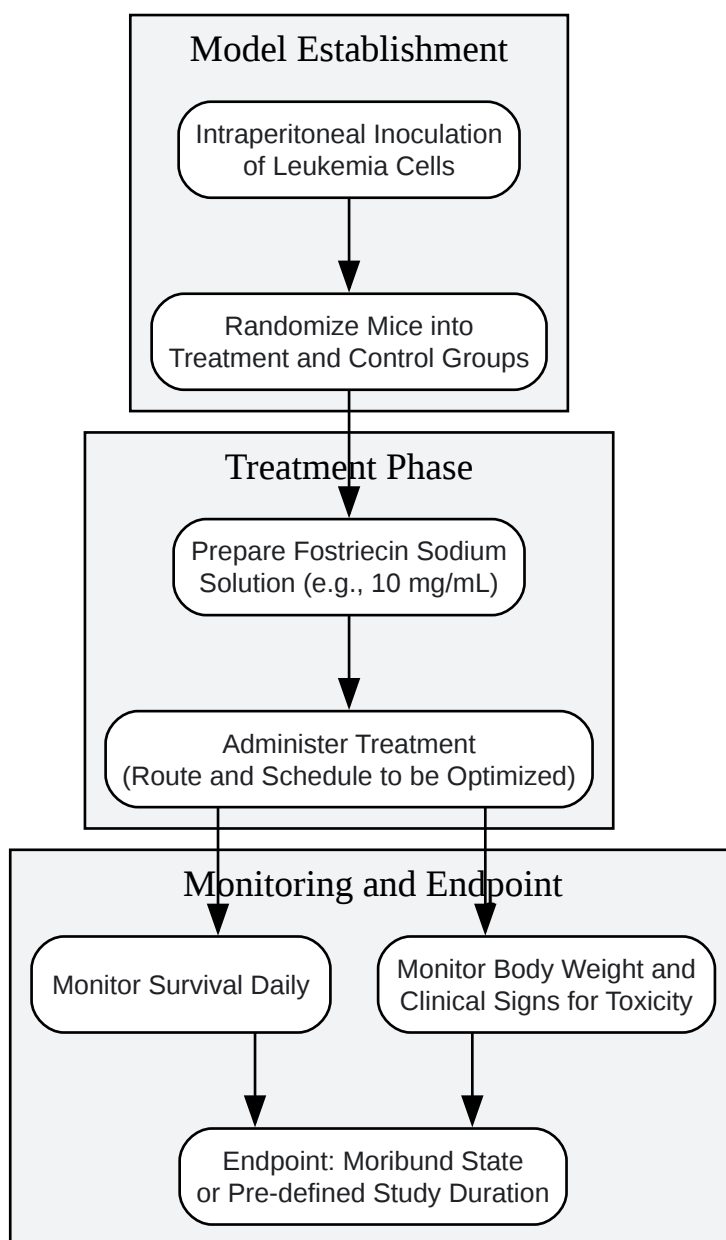
Fostriecin Sodium, also known as CI-920, is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC₅₀ values of 1.5 nM and 3 nM, respectively.^{[1][2]} It also exhibits weaker inhibitory activity against Topoisomerase II (IC₅₀ = 40 μM).^{[1][2]} Fostriecin was initially identified as an antitumor antibiotic produced by *Streptomyces pulveraceus*.^{[1][2]} Its mechanism of action, primarily through the inhibition of critical phosphatases involved in cell cycle regulation, has made it a subject of interest in cancer research.^{[3][4]} Although clinical trials were initiated, they were halted due to challenges with the drug's stability and purity.^{[4][5]} Nevertheless, Fostriecin remains a valuable tool for preclinical research to explore the therapeutic potential of PP2A and PP4 inhibition.

These application notes provide a summary of the available data on **Fostriecin Sodium** dosage in animal studies and offer detailed protocols for its use in preclinical cancer models.

Mechanism of Action Signaling Pathway







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